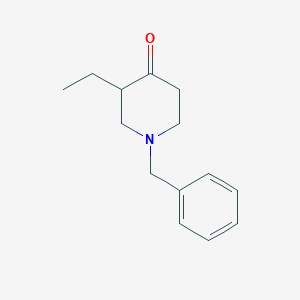

1-苄基-3-乙基哌啶-4-酮

描述

1-Benzyl-3-ethylpiperidin-4-one is a chemical compound that belongs to the class of piperidines, which are six-membered heterocyclic compounds containing a nitrogen atom. Piperidines are known for their presence in various pharmaceuticals and as intermediates in organic synthesis. The benzyl and ethyl groups attached to the piperidine ring influence the compound's reactivity and interaction with biological targets.

Synthesis Analysis

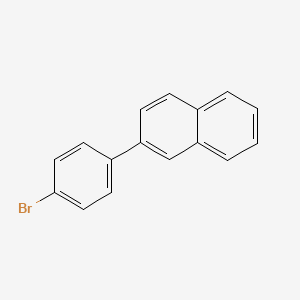

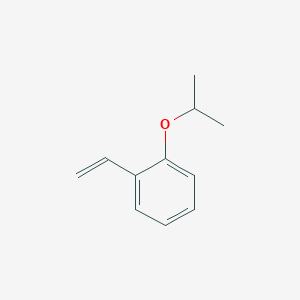

The synthesis of 1-Benzyl-3-ethylpiperidin-4-one derivatives can be achieved through various methods. One approach involves the preparation of 1-benzyl-3,4-unsaturated-4-piperidinyl benzyldimethylsilane, which readily undergoes palladium-catalyzed cross-coupling reactions with aryl iodides and bromides to generate 3,4-unsaturated 4-arylpiperidines . This method demonstrates the versatility of 1-Benzyl-3-ethylpiperidin-4-one as a precursor for further functionalization.

Molecular Structure Analysis

The molecular structure of 1-Benzyl-3-ethylpiperidin-4-one derivatives has been studied using various techniques, including X-ray crystallography. The major isomers of benzylated piperidines typically exhibit preferential equatorial attack during N-benzylation, as indicated by the crystal structures of related compounds . Additionally, conformational studies of N-acyl-3-ethylpiperidin-4-ones have shown a mixture of chair and boat forms for both E and Z isomers .

Chemical Reactions Analysis

1-Benzyl-3-ethylpiperidin-4-one derivatives participate in a range of chemical reactions. For instance, they can be used as intermediates in the synthesis of fluorescent N-benzylpiperidine-4-one derivatives, which have been evaluated for their potential as cholinesterase inhibitors . These derivatives can be synthesized via one-pot three-component protocols, demonstrating the compound's reactivity and utility in medicinal chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Benzyl-3-ethylpiperidin-4-one derivatives are influenced by their molecular structure. For example, the inclusion of the benzyl and ethyl groups can affect the compound's hydrophobicity, which plays a significant role in its interaction with biological molecules and its pharmacokinetic profile. The hydrophobicity of the spacer in avidin-conjugated columns significantly affects the retention and separation of chiral enantiomers of related compounds . Moreover, the formation of inclusion complexes with β-cyclodextrin can alter the solubility and stability of these compounds .

科学研究应用

合成及在药物开发中的应用

- 氢辛可尼定和氢辛可宁的合成: 该化合物用于吲哚衍生物的对映选择性转化,导致氢辛可尼定和氢辛可宁的正式全合成,它们以其药用特性而闻名 (Ihara et al., 1988).

抗癌和抗氧化活性

- 抗癌和抗氧化特性: 一项研究合成并评估了 3,5-双(取代的亚苄基)-1-乙基哌啶-4-酮类似物的抗癌和抗氧化活性。观察到对乳腺癌细胞系具有显着的抗癌活性,并且抗氧化活性与抗坏血酸相当 (Ahsan et al., 2020).

化学合成技术

- 钯催化的交叉偶联反应: 观察到该化合物的衍生物与各种芳基碘化物和溴化物发生钯催化的交叉偶联反应,证明了其在化学合成中的用途 (Morrill & Mani, 2007).

分子对接研究

- 针对 EGFR 酪氨酸激酶的分子对接: 对该化合物的类似物进行了针对 EGFR 酪氨酸激酶(抗癌剂的靶标)的分子对接研究。这证明了其在靶向癌症治疗开发中的潜力 (Ahsan et al., 2020).

在医学应用中铁螯合

- 治疗血色病的铁螯合: 该化合物的衍生物因其作为口服活性铁螯合剂的作用而被研究,用于治疗输血依赖性患者的致命性继发性血色病 (Saghaie & Hider, 2009).

未来方向

The future directions for research on 1-Benzyl-3-ethylpiperidin-4-one and other piperidin-4-one derivatives could involve further exploration of their synthesis, chemical reactions, and potential biological activities . This could include the development of new synthetic methods, the discovery of novel reactions, and the evaluation of their pharmacological properties.

属性

IUPAC Name |

1-benzyl-3-ethylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c1-2-13-11-15(9-8-14(13)16)10-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUSKDLRMHAPHCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(CCC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

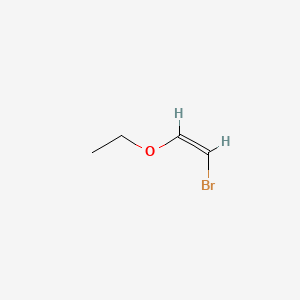

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-6-methylimidazo[1,2-a]pyridine](/img/structure/B1276476.png)

![6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1276479.png)

![5-Chloro-3H-imidazo[4,5-b]pyridine](/img/structure/B1276490.png)

![6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-ol](/img/structure/B1276491.png)

![(3-(Benzo[D][1,3]dioxol-5-YL)isoxazol-5-YL)methanol](/img/structure/B1276500.png)